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Compound of Interest

Compound Name:
6-Methoxyquinoline-4-

carbaldehyde

Cat. No.: B1360400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 6-Methoxyquinoline-4-carbaldehyde (C₁₁H₉NO₂; Molecular Weight: 187.19 g/mol

).[1][2] Due to the limited availability of experimentally derived spectra in public databases, this

document presents predicted mass spectrometry data alongside expected ranges for NMR and

IR spectroscopy based on the analysis of similar chemical structures. Detailed, generalized

experimental protocols for acquiring such data are also provided to guide researchers in their

analytical workflows.

Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for 6-
Methoxyquinoline-4-carbaldehyde.

Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of a compound

and its fragments, confirming its molecular weight and offering insights into its structure. The

predicted mass spectrometry data for various adducts of 6-Methoxyquinoline-4-
carbaldehyde is presented below.[3]
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Adduct Predicted m/z

[M+H]⁺ 188.07060

[M+Na]⁺ 210.05254

[M-H]⁻ 186.05604

[M+NH₄]⁺ 205.09714

[M+K]⁺ 226.02648

[M]⁺ 187.06277

[M]⁻ 187.06387

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 6-Methoxyquinoline-4-carbaldehyde is not readily

available, the expected chemical shifts can be estimated based on the functional groups

present (quinoline ring, methoxy group, and aldehyde group).

¹H NMR (Proton NMR)

Proton
Expected Chemical Shift
(ppm)

Multiplicity

Aldehyde (-CHO) 9.5 - 10.5 Singlet

Aromatic (Quinoline) 7.0 - 9.0 Multiplets

Methoxy (-OCH₃) 3.8 - 4.2 Singlet

¹³C NMR (Carbon-13 NMR)
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Carbon Expected Chemical Shift (ppm)

Aldehyde (C=O) 190 - 200

Aromatic (Quinoline) 110 - 160

Methoxy (-OCH₃) 55 - 65

Infrared (IR) Spectroscopy
The IR spectrum reveals the vibrational frequencies of functional groups within the molecule.

The expected characteristic absorption bands for 6-Methoxyquinoline-4-carbaldehyde are

listed below.

Functional Group Expected Absorption Band (cm⁻¹)

C=O Stretch (Aldehyde) 1680 - 1710

C-H Stretch (Aldehyde) 2700 - 2850 (often two bands)

C=C Stretch (Aromatic) 1500 - 1600

C-O Stretch (Methoxy) 1000 - 1300

C-H Bending (Aromatic) 750 - 900

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

quinoline carbaldehyde derivatives, based on standard laboratory practices for this class of

compounds.[4][5]

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methoxyquinoline-4-
carbaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice

of solvent should be based on the solubility of the compound and should not have signals

that overlap with key analyte resonances.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each

unique carbon.

Set the spectral width to encompass the full range of expected carbon chemical shifts

(e.g., 0-220 ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

IR Spectroscopy
Sample Preparation:

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used.

Place a small amount of the solid sample directly on the ATR crystal.

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry

potassium bromide and pressing it into a thin, transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or pure KBr pellet).
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Record the spectrum of the sample over the mid-IR range (typically 4000-400 cm⁻¹).

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation: A variety of mass spectrometers can be used, such as a Gas

Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass

Spectrometer (LC-MS) with an electrospray ionization (ESI) source.

Data Acquisition (using LC-MS with ESI):

Introduce the sample solution into the ESI source via direct infusion or after separation on

an LC column.

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-500 amu).

Acquire data in both positive and negative ion modes to observe different adducts.

High-resolution mass spectrometry can be employed to determine the exact mass and

confirm the elemental composition.

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 6-Methoxyquinoline-4-
carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360400#spectroscopic-data-of-6-methoxyquinoline-
4-carbaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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